REACTION_CXSMILES
|
C(B(CC)CC)C.[OH:8][CH:9]([CH2:14][C:15](=[O:24])[CH2:16][C:17]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18])[C:10]([O:12][CH3:13])=[O:11].[BH4-].[Na+].[Cl-].[NH4+]>C1COCC1.CO.C(O)(=O)C>[OH:8][CH:9]([CH2:14][CH:15]([OH:24])[CH2:16][C:17]([O:19][C:20]([CH3:22])([CH3:21])[CH3:23])=[O:18])[C:10]([O:12][CH3:13])=[O:11] |f:2.3,4.5|
|
Name
|
|
Quantity
|
12.79 g
|
Type
|
reactant
|
Smiles
|
OC(C(=O)OC)CC(CC(=O)OC(C)(C)C)=O
|
Name
|
|
Quantity
|
312 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2.26 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
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Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
511 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
72.71 mL
|
Type
|
reactant
|
Smiles
|
C(C)B(CC)CC
|
Name
|
|
Quantity
|
133.05 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
66.52 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
54 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for one hour in an argon atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the above boran solution was dropwise added over 45 minutes
|
Duration
|
45 min
|
Type
|
STIRRING
|
Details
|
After stirring the mixture at -78° C. for 50 minutes
|
Duration
|
50 min
|
Type
|
STIRRING
|
Details
|
by stirring at -78° C. for 3 hours
|
Duration
|
3 h
|
Type
|
STIRRING
|
Details
|
the solution was stirred for additional 15 minutes
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
stirred for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
the organic layer was evaporated off under reduced pressure
|
Type
|
ADDITION
|
Details
|
After adding 10 % aqueous hydrogen peroxide (104 ml)
|
Type
|
ADDITION
|
Details
|
a 5 % aqueous solution of sodium sulfite (312 ml) was added
|
Type
|
STIRRING
|
Details
|
by stirring at room temperature for 40 minutes
|
Duration
|
40 min
|
Type
|
EXTRACTION
|
Details
|
Then the mixture was extracted with ethyl acetate, and organic layers
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OC(C(=O)OC)CC(CC(=O)OC(C)(C)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 45.19 mmol | |
AMOUNT: MASS | 11.22 g | |
YIELD: CALCULATEDPERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |